molecular formula C22H15BrN2O2 B5777235 4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide

4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide

Cat. No. B5777235
M. Wt: 419.3 g/mol
InChI Key: XVGWNGXAQDOBBW-HIXSDJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide, also known as BOIP, is a synthetic compound that has been studied for its potential applications in scientific research. BOIP has been found to have a unique mechanism of action and has shown promising results in various experiments.

Mechanism of Action

4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide works by inhibiting the activity of enzymes that are involved in various biological processes. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide has been found to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and have antimicrobial properties. 4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide has also been found to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide in lab experiments is its unique mechanism of action. 4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide has been found to inhibit the activity of enzymes that are involved in various biological processes, making it a useful tool in studying these processes. However, one limitation of using 4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide in lab experiments is its toxicity. 4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide has been found to be toxic to some cells, which can limit its use in certain experiments.

Future Directions

There are many future directions for research on 4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide. One area of research is exploring its potential as a treatment for cancer. 4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer treatments. Another area of research is exploring its potential as an anti-inflammatory agent. 4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide has been found to reduce inflammation in animal models, and further research could lead to the development of new anti-inflammatory drugs. Finally, research could be done to explore the potential of 4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide as an antimicrobial agent. 4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide has shown promise in inhibiting the growth of certain bacteria, and further research could lead to the development of new antibiotics.

Synthesis Methods

4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide can be synthesized by reacting 4-bromo-N-(2-hydroxybenzylidene) benzohydrazide with 2-phenylindan-1,3-dione in the presence of a catalyst. The reaction yields 4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide as a yellow solid with a high yield.

Scientific Research Applications

4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide has been studied for its potential applications in various scientific research fields. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. 4-bromo-N'-(3-oxo-2-phenyl-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.

properties

IUPAC Name

4-bromo-N-[(Z)-(3-oxo-2-phenylinden-1-ylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O2/c23-16-12-10-15(11-13-16)22(27)25-24-20-17-8-4-5-9-18(17)21(26)19(20)14-6-2-1-3-7-14/h1-13,19H,(H,25,27)/b24-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGWNGXAQDOBBW-HIXSDJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=NNC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=N/NC(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[(Z)-(3-oxo-2-phenylinden-1-ylidene)amino]benzamide

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